Dihydrobaicalin

Description

Properties

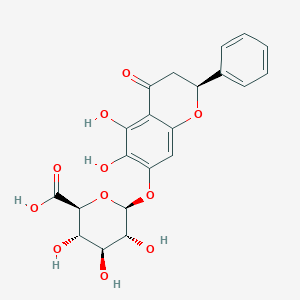

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H20O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-5,7,10,16-19,21,23-27H,6H2,(H,28,29)/t10-,16-,17-,18+,19-,21+/m0/s1 |

InChI Key |

UVNUGBQJLDGZKE-XDZPIWCFSA-N |

Isomeric SMILES |

C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Canonical SMILES |

C1C(OC2=CC(=C(C(=C2C1=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrobaicalin from Scutellaria baicalensis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria baicalensis, commonly known as Chinese skullcap, is a perennial herb renowned in traditional medicine for its broad therapeutic applications. The medicinal properties of its root are largely attributed to a rich concentration of flavonoids. Among these, dihydrobaicalin, a flavanone, is a significant constituent, though less studied than its unsaturated counterpart, baicalin. This technical guide provides an in-depth overview of this compound from Scutellaria baicalensis, focusing on its extraction, purification, and pharmacological activities, with a particular emphasis on its anti-inflammatory, neuroprotective, and anticancer effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Chemical Profile of Scutellaria baicalensis

The roots of Scutellaria baicalensis are a rich source of various flavonoids, with baicalin, baicalein, wogonin, and their glycosides being the most abundant. This compound is also present, and its concentration can vary depending on the plant's origin and processing methods.

Table 1: Major Flavonoids in Scutellaria baicalensis

| Compound | Chemical Class | Typical Content in Dried Root |

| Baicalin | Flavone glucuronide | 8.12% - 14.40%[1] |

| Wogonoside | Flavone glucuronide | 2.52% - 3.56%[1] |

| Baicalein | Flavone | 3.08% - 3.53%[1] |

| Wogonin | Flavone | 0.93% - 0.97%[1] |

| Oroxylin A | Flavone | Variable |

| This compound | Flavanone | Variable |

| Chrysin | Flavone | Variable |

Extraction and Purification of this compound

The extraction and purification of this compound are often performed as part of a broader flavonoid extraction process from Scutellaria baicalensis. The methods can be optimized to enhance the yield of total flavonoids.

Extraction Protocols

3.1.1. Ethanol Reflux Extraction

This is a common and effective method for extracting flavonoids from dried plant material.

-

Materials: Dried and powdered Scutellaria baicalensis root, 50-70% ethanol.

-

Protocol:

-

Mix the powdered root with the ethanol solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Heat the mixture to reflux at 60-80°C for 1-3 hours.

-

Cool the mixture and filter to separate the extract from the solid residue.

-

Concentrate the extract under reduced pressure to remove the ethanol.

-

The resulting aqueous extract can be used for further purification.

-

3.1.2. Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing extraction efficiency.

-

Materials: Dried and powdered Scutellaria baicalensis root, 50-70% ethanol.

-

Protocol:

-

Suspend the powdered root in the ethanol solution.

-

Place the suspension in an ultrasonic bath.

-

Apply ultrasonic waves at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature.

-

Filter the mixture and concentrate the extract.

-

Table 2: Comparison of Extraction Methods for Flavonoids from Scutellaria baicalensis

| Extraction Method | Solvent | Temperature (°C) | Time (h) | Typical Total Flavonoid Yield (mg/g) | Reference |

| Reflux Extraction | 53% Ethanol | 62.5 | 2.1 | 19.4 | [2] |

| Ultrasonic-Assisted Extraction | 70% Ethanol | 52 | 0.4 | 16.6 |

Purification Protocol: Column Chromatography

Column chromatography is a standard method for isolating and purifying individual flavonoids from the crude extract.

-

Stationary Phase: Silica gel or macroporous adsorption resin (e.g., AB-8).

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a small amount of the initial mobile phase solvent.

-

Load the sample onto the column.

-

Elute the column with a step-wise or linear gradient of the mobile phase.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing the desired compound (this compound) and evaporate the solvent.

-

Pharmacological Activities and Mechanisms of Action

While research on this compound is less extensive than on baicalin and baicalein, its pharmacological activities are believed to be similar due to structural similarities. The primary activities of interest are anti-inflammatory, neuroprotective, and anticancer effects. The mechanisms often involve the modulation of key signaling pathways.

Anti-inflammatory Activity

This compound, like its parent compounds, is expected to exhibit potent anti-inflammatory effects. The primary mechanism is likely the inhibition of the NF-κB signaling pathway.

This assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor.

-

Cell Line: A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB).

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.

-

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases", style=dashed]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Promotes"]; this compound -> IKK [label="Inhibits", color="#EA4335", style=bold]; } caption [label="Inhibition of the NF-κB Signaling Pathway by this compound.", fontname="Arial", fontsize=10];

Neuroprotective Effects

Flavonoids from Scutellaria baicalensis have demonstrated significant neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory actions, as well as their ability to modulate signaling pathways crucial for neuronal survival.

This assay assesses the ability of a compound to protect neurons from a toxic insult.

-

Cell Line: Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Neurotoxin: A substance that induces neuronal cell death (e.g., 6-hydroxydopamine for Parkinson's disease models, or glutamate for excitotoxicity models).

-

Protocol:

-

Culture the neuronal cells in a multi-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified period.

-

Expose the cells to the neurotoxin.

-

After the incubation period, assess cell viability using an MTT assay or similar method. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.

-

The neuroprotective effects of related flavonoids are often mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.

// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(e.g., ERK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\nand Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> PI3K [label="Activates", color="#34A853", style=bold]; PI3K -> Akt [label="Activates"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; Akt -> Neuronal_Survival [label="Promotes"]; this compound -> MAPK [label="Modulates", color="#4285F4", style=bold]; MAPK -> Neuronal_Survival [label="Regulates"]; } caption [label="Modulation of MAPK and PI3K/Akt Pathways by this compound.", fontname="Arial", fontsize=10];

Anticancer Activity

Flavonoids from Scutellaria baicalensis have shown promise as anticancer agents, particularly against prostate cancer.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Lines: Prostate cancer cell lines (e.g., DU145, PC-3).

-

Protocol:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in cell viability.

-

Table 3: IC50 Values of Baicalein Against Prostate Cancer Cell Lines (48h treatment)

| Cell Line | Androgen Sensitivity | IC50 (µM) in the presence of DHT | IC50 (µM) in the absence of DHT | Reference |

| LNCaP | Sensitive | 8.8 ± 1.4 | 6.2 ± 1.3 | |

| CWR22Rv1 | Resistant | 21.8 ± 2.5 | 21.3 ± 2.5 | |

| C4-2 | Resistant | 16.8 ± 2.0 | 15.2 ± 2.0 | |

| PC-3 | Independent | 27.8 ± 3.0 | 27.3 ± 3.0 | |

| DU145 | Independent | 35.0 ± 3.5 | 33.8 ± 3.5 | |

| Note: Data for this compound is not currently available; baicalein is presented as a close structural analog. |

The anticancer effects of related flavonoids are often attributed to the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation, survival, and metabolism.

// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\n Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Cell_Growth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; } caption [label="Inhibition of the PI3K/Akt/mTOR Pathway by this compound.", fontname="Arial", fontsize=10];

Experimental Workflows

General Workflow for Extraction, Purification, and Bioactivity Screening

// Nodes Start [label="Scutellaria baicalensis\nRoot Powder", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(e.g., Ethanol Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Flavonoid\nExtract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioactivity [label="Bioactivity Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nAssays", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Neuroprotective [label="Neuroprotective\nAssays", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Anticancer [label="Anticancer\nAssays", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Purification; Purification -> this compound; this compound -> Bioactivity; Bioactivity -> Anti_inflammatory; Bioactivity -> Neuroprotective; Bioactivity -> Anticancer; } caption [label="General workflow for this compound research.", fontname="Arial", fontsize=10];

Conclusion and Future Directions

This compound from Scutellaria baicalensis represents a promising natural compound for further investigation in drug discovery. While its more abundant analogs, baicalin and baicalein, have been the focus of much research, the therapeutic potential of this compound remains largely untapped. The protocols and data presented in this guide, though often based on closely related flavonoids, provide a solid foundation for initiating research into the specific pharmacological properties of this compound.

Future research should focus on:

-

Developing and optimizing extraction and purification methods specifically for this compound to obtain higher yields and purity.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values and efficacy of this compound in various disease models.

-

Elucidating the precise molecular mechanisms of action of this compound, including its effects on key signaling pathways.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a therapeutic agent.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel, plant-derived medicines.

References

A Technical Guide to the Isolation and Characterization of Dihydrobaicalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobaicalin, a flavanone intermediate in the biosynthesis of the medicinally significant flavone baicalin, is a molecule of growing interest. Primarily found in the roots of Scutellaria baicalensis (Chinese Skullcap), its isolation and characterization are crucial for understanding the intricate metabolic pathways of this important medicinal plant and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its position in the flavonoid biosynthetic pathway, a detailed, proposed protocol for its extraction and purification, and the analytical methods required for its structural elucidation and characterization. While specific quantitative data for this compound is not as abundant as for its more famous derivatives, this guide consolidates the available information and leverages established methodologies for related compounds to provide a robust framework for its study.

Introduction to this compound

This compound (5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one) is a flavonoid compound naturally occurring in plants of the Scutellaria genus. It has been identified in Scutellaria scandens and is a key biosynthetic precursor to baicalin and other flavones in the widely used medicinal plant, Scutellaria baicalensis[1]. As an intermediate, it represents a critical juncture in the synthesis of compounds with known anti-inflammatory, antioxidant, and anticancer properties. The study of this compound is therefore essential for a complete understanding of the pharmacological profile of Scutellaria extracts and for the potential discovery of new bioactive molecules.

Biosynthetic Pathway of this compound and Related Flavonoids

In the roots of Scutellaria baicalensis, a specialized biosynthetic pathway leads to the production of 4'-deoxyflavones like baicalein and wogonin. This compound is a key intermediate in this pathway. The process begins with cinnamic acid, which is converted through a series of enzymatic steps to pinocembrin, a flavanone. Pinocembrin is then hydroxylated to form this compound. Subsequently, this compound is oxidized to baicalein, which can then be glycosylated to form baicalin. The silencing of specific enzymes in this pathway has been shown to lead to the accumulation of intermediates like this compound-O-glucoside, confirming its position in the synthetic route.

Proposed Experimental Protocol for the Isolation and Purification of this compound

The following protocol is a proposed methodology for the isolation and purification of this compound from the roots of Scutellaria baicalensis. It is based on established and successful methods for the extraction of structurally similar flavonoids, such as baicalein and wogonin, from the same source material.

Plant Material and Preparation

-

Source: Obtain dried roots of Scutellaria baicalensis.

-

Grinding: Grind the dried roots into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

-

Drying: Dry the powdered material in an oven at 60°C to a constant weight to remove any residual moisture.

Extraction

-

Solvent: Use a 70% ethanol-water solution as the extraction solvent.

-

Method (Heat Reflux):

-

Combine the powdered root material with the 70% ethanol solvent in a round-bottom flask at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform heat reflux extraction at 80°C for 2 hours.

-

Repeat the extraction process twice more with fresh solvent to ensure maximum yield.

-

Combine the filtrates from all three extractions.

-

-

Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous solution is the crude extract.

Purification

-

Liquid-Liquid Partitioning:

-

Sequentially partition the aqueous crude extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is expected to partition primarily into the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the ethyl acetate and/or n-butanol fractions to column chromatography over a silica gel (100-200 mesh) or polyamide resin.

-

Elute the column with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol, starting with a low polarity and gradually increasing it.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For higher purity, pool the fractions containing this compound and subject them to preparative HPLC using a C18 column.

-

Use a mobile phase of methanol-water or acetonitrile-water with a suitable gradient.

-

-

Crystallization:

-

Concentrate the purified fraction and allow it to stand at a low temperature (e.g., 4°C) to induce crystallization.

-

Wash the resulting crystals with a small amount of cold solvent and dry under vacuum.

-

Purity Analysis

-

Analyze the purity of the isolated this compound using analytical High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array (PDA) detector.

Structural Characterization

The identity of the isolated compound should be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will determine the exact mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC will help in assigning the proton and carbon signals and confirming the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy will identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy will provide information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore.

Quantitative Data and Physicochemical Properties

While specific quantitative data for the isolation of this compound is limited in the literature, the following tables provide the known physicochemical properties of this compound and comparative data for the related, well-studied flavonoids baicalin and baicalein, which can serve as a benchmark for expected results.

Table 1: Physicochemical Properties

| Property | This compound | Baicalein | Baicalin |

| IUPAC Name | 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | 5,6,7-trihydroxy-2-phenylchromen-4-one | (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Molecular Formula | C₁₅H₁₂O₅ | C₁₅H₁₀O₅ | C₂₁H₁₈O₁₁ |

| Molecular Weight | 272.25 g/mol | 270.24 g/mol | 446.36 g/mol |

| CAS Number | 35683-17-1 | 491-67-8 | 21967-41-9 |

Table 2: Example Yield and Purity Data for Flavonoids from Scutellaria baicalensis

Note: The following data is for baicalein and wogonin isolated by High-Speed Counter-Current Chromatography (HSCCC) from 500 mg of crude extract and is provided for comparative purposes.

| Compound | Yield (mg) | Purity (%) | Recovery (%) |

| Baicalein | 144.8 | 95.7 | 92.7 |

| Wogonin | 50.2 | 98.5 | 91.6 |

Conclusion

This compound is a valuable target for phytochemical investigation due to its role as a key intermediate in the biosynthesis of pharmacologically active flavonoids in Scutellaria baicalensis. This technical guide provides a robust, literature-derived framework for the successful isolation, purification, and characterization of this compound. The detailed experimental protocol and analytical methodologies outlined herein will enable researchers to obtain high-purity this compound for further studies into its potential biological activities and for the development of novel therapeutic agents. The continued exploration of such biosynthetic intermediates is crucial for advancing our understanding of natural product chemistry and its applications in drug discovery.

References

An In-depth Technical Guide to Dihydrobaicalin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobaicalin, a flavonoid derived from the roots of Scutellaria baicalensis, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on its potential therapeutic applications. This document summarizes the available quantitative data, details experimental methodologies from key studies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound, systematically named (2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a flavanone glycoside. Its structure is characterized by a dihydroflavonoid core linked to a glucuronic acid moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₂₁H₂₀O₁₁[1] |

| Molecular Weight | 448.4 g/mol [1] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Canonical SMILES | C1C(OC2=CC(=C(C(=C2C1=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

| InChI Key | UVNUGBQJLDGZKE-XDZPIWCFSA-N |

| CAS Number | 56226-98-3 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The information available is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | Implied by storage conditions |

| Storage Temperature | 2-8°C | MySkinRecipes |

Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, and pKa is necessary for a complete physicochemical profile.

Biological and Pharmacological Properties

This compound has demonstrated a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective effects. While much of the research has focused on its aglycone, baicalein, and the related flavone, baicalin, the unique properties of this compound are an active area of investigation.

Antioxidant Activity

This compound is recognized for its potential antioxidant properties, which are foundational to many of its other biological effects. These properties are largely attributed to its flavonoid structure, which enables it to scavenge free radicals and chelate metal ions.

Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol for Flavonoids)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH is also measured.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Anti-inflammatory Effects

This compound is suggested to possess anti-inflammatory properties. The anti-inflammatory actions of related flavonoids often involve the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (General Protocol)

To assess anti-inflammatory activity, a common in vitro model uses LPS to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a set time (e.g., 24 hours).

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

-

Western Blot Analysis for Signaling Pathways:

-

Lyse the treated cells and perform Western blot analysis to determine the expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways.

-

Signaling Pathway: NF-κB in Inflammation

Neuroprotective Effects

Preliminary evidence suggests that this compound may offer neuroprotective benefits, potentially through its antioxidant and anti-inflammatory actions. Research in this area is exploring its utility in models of neurodegenerative diseases.

Experimental Protocol: In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death

A common in vitro model to assess neuroprotection involves inducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y).

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.

-

Treatment:

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

-

Assessment of Cell Viability:

-

Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

-

Measurement of Oxidative Stress Markers:

-

Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

-

Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Logical Workflow: In Vitro Neuroprotection Assay

Conclusion and Future Directions

This compound is a promising flavonoid with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties. However, the current body of research specifically focused on this compound is limited, with much of the available data being inferred from studies on related compounds like baicalin and baicalein. To fully elucidate the pharmacological profile of this compound, further research is imperative.

Key areas for future investigation include:

-

Comprehensive Physicochemical Profiling: Detailed characterization of solubility, stability, and other physicochemical parameters is essential for formulation and drug delivery studies.

-

Quantitative Biological Activity: Rigorous in vitro and in vivo studies are needed to determine the specific IC50 and EC50 values of this compound in various assays and to compare its potency to related flavonoids.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to understanding its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound is necessary before it can be considered for further development.

This technical guide serves as a foundational resource for researchers, highlighting the current state of knowledge on this compound and underscoring the significant opportunities for future research in this area.

References

A Technical Guide to the Mechanism of Action of Dihydrobaicalin and its Related Flavonoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information specifically detailing the mechanism of action for dihydrobaicalin is limited in the current body of scientific literature. This guide focuses primarily on the extensively researched parent compounds, baicalin (a flavonoid glycoside) and its aglycone, baicalein (5,6,7-trihydroxyflavone), which are the primary active flavonoids isolated from the roots of Scutellaria baicalensis Georgi.[1][2][3] The biological activities of baicalin are often attributed to its metabolite, baicalein, which is formed via hydrolysis by intestinal microbiota.[4] The available data for dihydrobaicalein is included where applicable.

Core Mechanisms of Action

Baicalin and baicalein exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1] These effects are achieved through the modulation of multiple key signaling pathways and molecular targets. The primary mechanisms revolve around the suppression of inflammatory cascades and the mitigation of oxidative stress.

Anti-Inflammatory Activity

A significant component of baicalin and baicalein's therapeutic potential lies in their potent anti-inflammatory effects. This is primarily accomplished by inhibiting major pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1.1.1 Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Baicalin and baicalein have been shown to suppress NF-κB activation induced by stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).

The mechanism of inhibition involves:

-

Preventing IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. Baicalein has been shown to inhibit this phosphorylation and degradation step, thereby preventing p65 nuclear translocation.

-

Downregulating Upstream Regulators: Baicalin can inhibit the expression of upstream molecules like Toll-like receptor 4 (TLR4) and MyD88, which are essential for LPS-mediated NF-κB activation.

-

Suppressing NF-κB Target Genes: By inhibiting NF-κB, these flavonoids decrease the expression of a wide array of its target genes, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, IL-8), adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Inhibition of the NF-κB signaling pathway by baicalin and baicalein.

1.1.2 Modulation of MAPK Signaling Pathways The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular signals into cellular responses like inflammation and apoptosis. Baicalin and baicalein have been observed to inhibit the phosphorylation (activation) of ERK, JNK, and p38 in various models, contributing to their anti-inflammatory and anti-cancer effects. For instance, baicalin was found to inhibit the activation of Erk1/2, JNK, and p38 in LPS-stimulated macrophages.

Caption: Modulation of MAPK signaling pathways by baicalin and baicalein.

Antioxidant Activity

Baicalin and baicalein possess potent antioxidant properties, which are fundamental to their protective effects in various disease models, including neurodegenerative disorders and cardiovascular disease. This activity is mediated through two main strategies:

-

Direct Scavenging of Reactive Oxygen Species (ROS): The phenolic hydroxyl groups in the chemical structure of these flavonoids enable them to directly scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues.

-

Upregulation of Endogenous Antioxidant Systems: Baicalin can activate the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). By activating this pathway, baicalin enhances the cell's intrinsic antioxidant defenses.

Neuroprotective Effects

The neuroprotective actions of baicalin and baicalein are multi-faceted, stemming from their anti-inflammatory and antioxidant capabilities. They can cross the blood-brain barrier and have shown therapeutic potential in models of stroke, Parkinson's disease, and other neurodegenerative conditions. Key neuroprotective mechanisms include reducing excitotoxicity, inhibiting neuronal apoptosis, suppressing neuroinflammation, and mitigating oxidative stress within the central nervous system.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory and modulatory effects of dihydrobaicalein, baicalin, and baicalein from various experimental studies.

Table 1: Inhibitory Concentrations (IC50) of Dihydrobaicalein

| Target | IC50 Value | Model System | Reference |

| Polo-like kinase 1 (PLK1) | 6.3 µM | N/A |

Table 2: Bioactivity and Inhibitory Concentrations of Baicalin

| Activity/Target | Effective Concentration / IC50 | Model System | Reference |

| Inhibition of IL-6 Production | IC50: 591.3 µM | LPS-stimulated RAW 264.7 macrophages | |

| Inhibition of TNF-α Production | IC50: 450 µM | LPS-stimulated RAW 264.7 macrophages | |

| Inhibition of VEGF Production | IC50: 27.68 µM | LPS-stimulated RAW 264.7 macrophages | |

| Inhibition of MIP-1α Production | IC50: 256.6 µM | LPS-stimulated RAW 264.7 macrophages | |

| Inhibition of MIP-1β Production | IC50: 230.7 µM | LPS-stimulated RAW 264.7 macrophages | |

| Anti-inflammatory Effect | 10 µM (Inhibited NF-κB pathway) | OGD-injured cells | |

| Endothelial Protection | 50 µM - 150 µM | HUVEC model | |

| Inhibition of p-P38 (Intestinal) | 40 µM | LPS-stimulated IPEC-J2 cells | |

| Inhibition of p-ERK (Intestinal) | 40 µM | LPS-stimulated IPEC-J2 cells |

Table 3: Bioactivity and Inhibitory Concentrations of Baicalein

| Activity/Target | Effective Concentration / IC50 | Model System | Reference |

| Inhibition of Lipid Accumulation | 100 µM | THP-1 macrophage-derived foam cells | |

| Suppression of TNF-α, IL-6, IL-1β | 100 µM | THP-1 macrophage-derived foam cells | |

| Inhibition of NF-κB Activation | Dose-dependent | TNF-α-stimulated HeLa cells | |

| Downregulation of MAPK/ERK | 10 mg/kg/day (in vivo) | HepG2 xenograft model |

Experimental Protocols

This section details common methodologies used to investigate the mechanism of action of baicalin and baicalein.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) and IPEC-J2 (porcine intestinal epithelial cells) are frequently used to study inflammatory responses. Human cell lines such as HeLa or THP-1 are also utilized.

-

Culture Conditions: Cells are typically cultured in standard media such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce an inflammatory response, cells are often stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria. A common concentration used is 1 µg/mL.

-

Treatment Protocol: Cells are generally pre-treated with various concentrations of baicalin or baicalein for a period of 1-2 hours before the addition of the inflammatory stimulus (e.g., LPS). The incubation then continues for a specified duration (e.g., 18-24 hours) depending on the endpoint being measured.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Measurement of Inflammatory Markers

-

Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Griess Reagent Assay: Used to measure the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in the supernatant. This is an indicator of iNOS activity.

-

Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the mRNA expression levels of pro-inflammatory genes to determine if the inhibitory effect occurs at the transcriptional level.

Analysis of Signaling Pathways

-

Western Blotting: This is the primary method used to analyze the activation state of signaling proteins. Antibodies specific to the phosphorylated (active) forms of proteins like p65 (NF-κB), IκBα, p38, ERK, and JNK are used to probe cell lysates. Total protein levels are also measured as a control. This technique can demonstrate, for example, that baicalin treatment reduces the levels of phosphorylated p38 MAPK in LPS-stimulated cells.

References

- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways [journals.mums.ac.ir]

- 3. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Dihydrobaicalin: Core Known Signaling Pathway

An In-Depth Technical Guide on the Core Signaling Pathways of Dihydrobaicalin and Its Analogs

Executive Summary: this compound, a flavonoid derived from Scutellaria baicalensis, is an identified inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. While the direct signaling pathways of this compound are a subject of emerging research, a comprehensive understanding can be gained by examining its known mechanisms alongside the extensively studied pathways of its close structural analogs, baicalein and baicalin. These related compounds, also found in Scutellaria, modulate a wide array of signaling cascades critical to inflammation, oxidative stress, and cell survival, including NF-κB, MAPK, Nrf2, and PI3K/Akt. This guide provides a detailed overview of the core known pathway for this compound and the well-documented pathways of baicalein and baicalin, offering valuable insights for researchers and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to facilitate further investigation and therapeutic development.

The most clearly defined mechanism of action for this compound is its inhibition of Polo-like kinase 1 (PLK1).

PLK1 Inhibition Pathway

Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in regulating multiple stages of the cell cycle, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of PLK1 is common in many types of cancer, making it an attractive target for therapeutic intervention. This compound has been identified as a direct inhibitor of PLK1, thereby disrupting the cell cycle and potentially leading to apoptosis in proliferating cells.[1][2]

Signaling Pathways of Analogs: Baicalein and Baicalin

The extensive research on baicalein and baicalin provides a valuable framework for understanding the potential broader effects of this compound. These flavonoids are known to modulate key pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Pathways: NF-κB and MAPK

A primary mechanism for the anti-inflammatory effects of baicalein and baicalin is the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

-

NF-κB Pathway: Under inflammatory stimuli (e.g., TNF-α, LPS), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., IL-6, TNF-α, COX-2). Baicalein has been shown to prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory response.[3][4][5]

-

MAPK Pathway: This pathway, comprising kinases like ERK, p38, and JNK, is activated by cellular stress and inflammatory cytokines, contributing to the inflammatory response. Baicalein and baicalin can inhibit the phosphorylation of these key MAPK proteins, thus dampening the downstream inflammatory signaling.

Antioxidant Pathway: Nrf2/HO-1

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like baicalein, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), upregulating their expression and enhancing cellular protection against oxidative damage.

Cell Proliferation and Survival Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, driving tumor progression. Baicalein has been shown to inhibit the phosphorylation of both PI3K and its downstream effector Akt. This inhibition can lead to decreased cell proliferation and the induction of apoptosis and autophagy in cancer cells, making it a key anti-tumor mechanism.

Summary of Quantitative Data

This section summarizes the quantitative data for this compound and its analogs as reported in the literature.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀)

| Compound | Target/Assay | Cell Line / System | IC₅₀ Value | Reference |

| Dihydrobaicalein | PLK1 Kinase | N/A | 6.3 µM | |

| Baicalein | Src Kinase | N/A | 4 µM | |

| Baicalin | Src Kinase | N/A | 17 µM | |

| Baicalein | IL-6 Production | LPS-stimulated THP-1 cells | 88 µg/mL | |

| Baicalin | IL-6 Production | LPS-stimulated THP-1 cells | 578 µg/mL | |

| Baicalein | Cytotoxicity | Melanoma (518A2) | 48.1 µM | |

| Baicalein | Cytotoxicity | Melanoma (A375) | 68.6 µM | |

| Baicalein | Cytotoxicity | Colon Carcinoma (HT29) | 73.0 µM |

Table 2: In Vivo and In Vitro Experimental Dosages

| Compound | Model | Application | Dosage/Concentration | Observed Effect | Reference |

| Baicalin | Rat PASMCs | Hypoxia Model | 10 and 20 µM/L | Downregulated p-Akt and HIF-1α | |

| Baicalein | Mice (UUO) | Renal Fibrosis | 50 and 100 mg/kg/d | Suppressed NF-κB and MAPK pathways | |

| Baicalin | Chicken | LPS-induced Infection | 50, 100, 200 mg/kg BW | Suppressed the NF-κB pathway | |

| Baicalein | Rats | Pulmonary Fibrosis | 50 and 100 mg/kg/d | Reduced smad2/3 and TGFβ1 expression | |

| Baicalin | Rats (Depression Model) | Neuroprotection | 20 and 40 mg/kg | Inhibited GSK3β/NF-κB/NLRP3 pathway | |

| Baicalein | Cervical Cancer Cells (C33A) | Apoptosis Induction | 200 µM | Inhibited NF-κB activity | |

| Baicalin & Baicalein | Breast Cancer Cells (MCF-7) | Synergistic Apoptosis | 50 µM Baicalin + 25 µM Baicalein | Enhanced apoptosis via ERK/p38 MAPK |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cell lines (e.g., HeLa, MCF-7, HEI193 Schwann cells) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: this compound, baicalein, or baicalin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded in plates and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of the compound or vehicle (DMSO) for the indicated time periods.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-p-p65, anti-β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Kinase Inhibition Assay (for PLK1)

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase.

-

Procedure: Recombinant human PLK1 enzyme is incubated in a kinase reaction buffer containing ATP and a specific peptide substrate.

-

Inhibition: this compound at various concentrations is added to the reaction mixture.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) where the signal is inversely proportional to the amount of ATP consumed by the kinase.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

-

Transfection: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element promoter. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

Treatment: After 24 hours, transfected cells are pre-treated with various concentrations of baicalein for 1 hour, followed by stimulation with an NF-κB activator (e.g., 10 ng/mL TNF-α).

-

Lysis and Measurement: After the stimulation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: The relative NF-κB activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Conclusion and Future Outlook

This compound is a promising natural compound with a defined inhibitory action against the cell cycle regulator PLK1. However, the full scope of its molecular interactions and signaling pathway modulation remains largely unexplored. The extensive body of research on its structural analogs, baicalein and baicalin, reveals potent anti-inflammatory, antioxidant, and anti-proliferative activities mediated through the NF-κB, MAPK, Nrf2, and PI3K/Akt pathways. These well-documented mechanisms provide a logical and compelling roadmap for future investigations into this compound. Elucidating whether this compound shares these activities or possesses a unique signaling signature is a critical next step for its development as a potential therapeutic agent in oncology and inflammatory diseases.

References

- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways [journals.mums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Dihydrobaicalin: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobaicalin, a flavonoid derived from the roots of Scutellaria baicalensis (Baikal skullcap), is a compound of increasing interest within the scientific community due to its potential therapeutic applications. As a metabolite of baicalin, one of the most abundant flavonoids in this traditional medicinal herb, this compound is believed to contribute significantly to the plant's overall pharmacological effects. This technical guide provides an in-depth exploration of the antioxidant properties of this compound and its closely related parent compounds, baicalin and baicalein, which are often studied in tandem. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and liver conditions. The antioxidant capabilities of flavonoids like this compound, therefore, represent a promising avenue for therapeutic intervention.

This document summarizes key quantitative data on the antioxidant activity of these compounds, details the experimental protocols used to ascertain these properties, and visualizes the intricate signaling pathways through which they exert their protective effects. Due to the limited availability of specific data on this compound, this guide will primarily focus on the extensive research conducted on baicalin and its aglycone, baicalein, which provide a strong inferential basis for understanding the potential of this compound.

Core Antioxidant Mechanisms

The antioxidant activity of this compound and its related compounds stems from several key mechanisms:

-

Direct Radical Scavenging: These flavonoids possess a chemical structure, rich in hydroxyl groups, that enables them to directly donate a hydrogen atom or an electron to neutralize a wide array of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[1][2][3] The o-dihydroxy structure in the A ring of baicalein is considered particularly important for its potent free radical scavenging activity.[2]

-

Metal Ion Chelation: By chelating transition metal ions such as iron (Fe²⁺), these compounds can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.

-

Modulation of Antioxidant Enzymes: this compound and its parent compounds can enhance the body's endogenous antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes. These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[4]

-

Activation of the Nrf2 Signaling Pathway: A crucial mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Baicalin and baicalein have been shown to promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Quantitative Antioxidant Activity

The following tables summarize the quantitative data on the antioxidant capacity of baicalin and baicalein from various in vitro assays. This data allows for a comparative assessment of their potency.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity (IC50 Values)

| Compound | Assay | IC50 Value | Reference(s) |

| Baicalin | DPPH Radical Scavenging | 16.4 µg/mL | |

| DPPH Radical Scavenging | 27.21 µM | ||

| DPPH Radical Scavenging | 13.40 µg/mL | ||

| Superoxide Radical Scavenging | - | ||

| Hydroxyl Radical Scavenging | - | ||

| ABTS Radical Scavenging | 38.37 µg/mL | ||

| Metal Chelating Activity | 352.04 µM | ||

| Xanthine Oxidase Inhibition | 215.19 µM | ||

| Cytochrome c Reduction | 224.12 µM | ||

| Baicalein | DPPH Radical Scavenging | 7.48 µg/mL | |

| Nitric Oxide (NO) Scavenging | - | ||

| Xanthine Oxidase Inhibition | 3.12 µM | ||

| Superoxide Radical Scavenging | - |

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC50 value indicates greater potency.

Table 2: Effects on Cellular Antioxidant Markers

| Compound | Cell Line/Model | Treatment/Inducer | Effect | Reference(s) |

| Baicalin | IPEC-J2 Cells | H₂O₂ | ↑ SOD, CAT, GSH-Px activity; ↓ ROS, MDA production | |

| Rat Brain Cortex Mitochondria | Fe²⁺-ascorbic acid, AAPH, NADPH | ↓ Lipid peroxidation | ||

| Human Neuroblastoma SH-SY5Y Cells | H₂O₂ | Protected against cell injury | ||

| Erythrocyte Membranes | H₂O₂ | Reduced hemolysis, protected membrane fluidity | ||

| Baicalein | HEI193 Schwann Cells | H₂O₂ | ↓ ROS accumulation, ↓ DNA damage | |

| Rat Heart, Liver, Kidney Tissues | High-Cholesterol Diet | ↑ SOD, CAT, GPx activity; ↓ Lipid peroxidation |

SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; AAPH: 2,2'-Azobis(2-amidinopropane) dihydrochloride.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature to assess the antioxidant properties of baicalin and baicalein.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (e.g., baicalin) in a suitable solvent.

-

In a microplate or cuvette, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control containing the solvent instead of the antioxidant is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for determining the total antioxidant capacity of a compound.

-

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a blue-green color with an absorption maximum at around 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, causing a decrease in absorbance.

-

Protocol:

-

Prepare the ABTS radical cation solution by mixing aqueous solutions of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of the diluted ABTS•⁺ solution to various concentrations of the test compound.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: Cells are pre-loaded with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The antioxidant capacity of a test compound is determined by its ability to inhibit the fluorescence generated by a ROS-inducing agent (e.g., AAPH).

-

Protocol:

-

Culture a suitable cell line (e.g., HepG2, Caco-2) in a microplate.

-

Wash the cells and incubate them with the test compound and DCFH-DA.

-

After an incubation period, wash the cells to remove the excess probe and compound.

-

Add a ROS-generating compound like AAPH to induce oxidative stress.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve and comparing it to controls.

-

Western Blot Analysis for Nrf2 Activation

This technique is used to determine the effect of a compound on the protein expression levels of Nrf2 and its downstream targets like HO-1.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with specific primary antibodies that bind to the target proteins (e.g., Nrf2, HO-1). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the target protein.

-

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Lyse the cells to extract total protein or separate nuclear and cytosolic fractions.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

-

Signaling Pathways and Visualizations

The antioxidant effects of this compound and its related compounds are mediated by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key molecular interactions.

Caption: Nrf2 Signaling Pathway Activation by this compound/Baicalein.

Caption: Experimental Workflow for Assessing Antioxidant Properties.

Conclusion and Future Directions

The available scientific literature strongly supports the potent antioxidant properties of baicalin and baicalein, the parent compounds of this compound. Their ability to directly scavenge free radicals, chelate metal ions, and, perhaps most importantly, modulate endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway, underscores their therapeutic potential in a myriad of diseases underpinned by oxidative stress.

While direct, comprehensive data on this compound remains limited, its structural similarity to baicalin and baicalein, and its identification as a major metabolite, strongly suggest that it shares and contributes to these significant antioxidant effects. Future research should focus on isolating and characterizing the specific antioxidant activities of this compound to fully elucidate its pharmacological profile. Such studies will be crucial for the development of this compound as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies. This will require dedicated in vitro and in vivo studies to determine its specific IC50 values in various antioxidant assays, its impact on antioxidant enzyme expression and activity, and its precise role in the modulation of key signaling pathways. A deeper understanding of the pharmacokinetics and bioavailability of this compound will also be essential for its successful translation into clinical applications.

References

- 1. Scavenging effects of baicalin on free radicals and its protection on erythrocyte membrane from free radical injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baicalein Neutralizes Hypercholesterolemia-Induced Aggravation of Oxidative Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrobaicalin's Anti-inflammatory Effects: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms and Experimental Evidence

Introduction

Dihydrobaicalin, and more extensively its oxidized forms baicalin and baicalein, are flavonoid compounds predominantly isolated from the root of Scutellaria baicalensis Georgi. These molecules have garnered significant attention within the scientific community for their potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of these related compounds, with a focus on the underlying molecular mechanisms, quantitative data from key experimental studies, and detailed methodologies to aid in the design of future research. It is important to note that while the user query specified "this compound," the vast majority of published research focuses on baicalin and its aglycone, baicalein. Baicalin is a glucuronide of baicalein and is metabolized to baicalein by intestinal bacteria following oral administration; baicalein is then absorbed and can be converted back to baicalin within the body.[1][2][3] Therefore, the anti-inflammatory effects of orally administered baicalin are largely attributed to baicalein. This guide will synthesize the findings on both compounds, clarifying their metabolic relationship.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of baicalin and baicalein are multi-faceted, involving the modulation of several key signaling pathways and the direct scavenging of reactive oxygen species (ROS). The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the suppression of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] Baicalin and baicalein have been shown to potently inhibit this pathway. The mechanism of inhibition primarily involves preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.

Below is a diagram illustrating the inhibitory effect of baicalin/baicalein on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Baicalin/Baicalein.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation. Baicalin and baicalein have been demonstrated to suppress the phosphorylation of these key kinases, thereby inhibiting downstream inflammatory responses. For instance, baicalein has been shown to down-regulate the phosphorylation of ERK and p38, leading to a reduction in the production of pro-inflammatory mediators.

The following diagram depicts the modulatory effect of baicalin/baicalein on the MAPK signaling pathway.

Caption: Modulation of the MAPK signaling pathway by Baicalin/Baicalein.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Baicalin has been shown to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of these potent inflammatory mediators. This inhibition contributes significantly to its anti-inflammatory effects in various disease models, including atherosclerosis.

A diagram illustrating the inhibition of the NLRP3 inflammasome by baicalin is provided below.

Caption: Inhibition of the NLRP3 inflammasome by Baicalin.

Reactive Oxygen Species (ROS) Scavenging

Baicalin and baicalein possess potent antioxidant properties, enabling them to directly scavenge reactive oxygen species (ROS). Oxidative stress is a key contributor to inflammation, and by neutralizing ROS, these flavonoids can mitigate inflammatory processes. Baicalein has been shown to have IC50 values of 10 µM, 45 µM, and 310 µM for scavenging hydroxyl radicals (•OH), superoxide anions (•O2-), and tert-butyl peroxyl radicals (BuOO•), respectively.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of baicalin and baicalein on various inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators by Baicalin

| Target | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| IL-6 | RAW 264.7 macrophages | LPS | 591.3 | |

| TNF-α | RAW 264.7 macrophages | LPS | 450 | |

| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | 26.76 | |

| G-CSF | RAW 264.7 macrophages | LPS | 1719 | |

| VEGF | RAW 264.7 macrophages | LPS | 27.68 | |

| IP-10 | RAW 264.7 macrophages | LPS | 369.4 | |

| LIF | RAW 264.7 macrophages | LPS | 256.6 | |

| LIX | RAW 264.7 macrophages | LPS | 230.7 | |

| MIP-1α | RAW 264.7 macrophages | LPS | 856.9 | |

| MIP-1β | RAW 264.7 macrophages | LPS | 1326 | |

| MIP-2 | RAW 264.7 macrophages | LPS | 1524 | |

| RANTES | RAW 264.7 macrophages | LPS | 378.1 |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Baicalein

| Target | Cell Line | Stimulant | Concentration | % Inhibition / Effect | Reference |

| IL-6 | HMC-1 | IL-1β (10 ng/ml) | 1.8 - 30 µM | Significant dose-dependent inhibition | |

| IL-8 | HMC-1 | IL-1β (10 ng/ml) | 1.8 - 30 µM | Significant dose-dependent inhibition | |

| MCP-1 | HMC-1 | IL-1β (10 ng/ml) | 1.8 - 30 µM | Significant dose-dependent inhibition | |

| IL-6 | HMC-1 | TNF-α (100 U/ml) | 30 µM | Significant inhibition | |

| IL-8 | HMC-1 | TNF-α (100 U/ml) | 30 µM | Significant inhibition | |

| MCP-1 | HMC-1 | TNF-α (100 U/ml) | 30 µM | Significant inhibition |

Table 3: In Vivo Anti-inflammatory Effects of Baicalin

| Animal Model | Condition | Dosage | Effect | Reference |

| Rats | Adjuvant Arthritis | 50, 100, 200 mg/kg | Reduced paw swelling, decreased IL-6, IL-1β, IL-17, TNF-α, COX-2 | |

| Mice | LPS-induced Acute Lung Injury | 50, 100 mg/kg | Reduced inflammatory infiltration, decreased CXCL1, IL-6, IL-1β, TNF-α, MPO | |

| Apolipoprotein E-deficient mice | Atherosclerosis | Not specified | Inhibited NLRP3 inflammasome, reduced IL-1β, IL-18 | |

| Adult Mice | LPS-induced Neuroinflammation | 10 mg/kg/day (i.p.) | Attenuated microglia and astrocyte activation, reduced NF-κB, IL-1β, TNF-α |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the anti-inflammatory effects of baicalin and baicalein.

In Vitro Assays

-

Cell Culture and Treatment:

-

RAW 264.7 Murine Macrophages: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of baicalin or baicalein for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

-

HMC-1 Human Mast Cells: Cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS. For stimulation, cells are treated with baicalein in the presence of IL-1β (e.g., 10 ng/mL) or TNF-α (e.g., 100 U/mL) for 24 hours.

-

-

Cytokine and Mediator Measurement:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of cytokines such as IL-6, TNF-α, IL-1β, and chemokines are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Griess Assay for Nitric Oxide (NO): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, NLRP3, Caspase-1) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for target genes to quantify their mRNA expression levels.

-

In Vivo Models

-

LPS-Induced Inflammation Models:

-

Acute Lung Injury: Rodents (e.g., rats) are administered LPS intratracheally to induce lung inflammation. Baicalin is typically administered orally or intraperitoneally prior to or after LPS challenge. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected to measure inflammatory cell infiltration and cytokine levels.

-

Neuroinflammation: Mice receive intraperitoneal (i.p.) injections of LPS for several consecutive days. Baicalin is co-administered daily. Brain tissues, particularly the hippocampus, are then analyzed for markers of neuroinflammation.

-

-

Adjuvant-Induced Arthritis in Rats:

-

Arthritis is induced by injecting Freund's complete adjuvant into the paw of a rat. Baicalin is administered orally daily. Paw volume is measured as an indicator of inflammation, and at the end of the study, joint tissues are collected for histological analysis and measurement of inflammatory markers.

-

-

Atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) Mice:

-

ApoE-/- mice are fed a high-fat diet to induce atherosclerosis. Baicalin is administered orally. Aortic tissues are then analyzed for plaque formation and the expression of inflammatory proteins.

-

Below is a generalized experimental workflow for assessing the anti-inflammatory effects of baicalin/baicalein.

Caption: Generalized experimental workflow for studying anti-inflammatory effects.

Conclusion

The flavonoids baicalin and its aglycone baicalein exhibit potent and broad-spectrum anti-inflammatory activities. Their mechanisms of action are well-documented and involve the suppression of key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, in addition to direct antioxidant effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of these natural compounds for the treatment of inflammatory diseases. Future research should continue to explore the detailed molecular interactions and optimize the delivery and bioavailability of these promising anti-inflammatory agents.

References